molecular formula C15H17ClFN5O B2614655 N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chloro-4-fluorobenzamide CAS No. 1448135-25-8

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chloro-4-fluorobenzamide

Cat. No.: B2614655
CAS No.: 1448135-25-8
M. Wt: 337.78
InChI Key: ORWXOEKPHFBDKN-UHFFFAOYSA-N
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Description

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chloro-4-fluorobenzamide is a synthetic compound that belongs to the class of pyrimidine derivatives Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

The synthesis of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chloro-4-fluorobenzamide involves several steps. One common synthetic route includes the reaction of 2,4-dichloropyrimidine with dimethylamine to form 2,4-bis(dimethylamino)pyrimidine. This intermediate is then reacted with 2-chloro-4-fluorobenzoyl chloride to yield the final product . The reaction conditions typically involve the use of solvents such as methanol and water, with the reaction being carried out at temperatures ranging from 25 to 30°C .

Chemical Reactions Analysis

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chloro-4-fluorobenzamide undergoes various chemical reactions, including:

Common reagents used in these reactions include sodium hydroxide, hydrogen peroxide, and various acids and bases. The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chloro-4-fluorobenzamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and affecting various cellular pathways. For example, it may inhibit tyrosine kinases, leading to the disruption of signaling pathways involved in cell growth and proliferation .

Comparison with Similar Compounds

N-[2,4-Bis(dimethylamino)pyrimidin-5-YL]-2-chloro-4-fluorobenzamide can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern and the presence of both chloro and fluoro groups, which contribute to its distinct biological activities and chemical properties .

Properties

IUPAC Name

N-[2,4-bis(dimethylamino)pyrimidin-5-yl]-2-chloro-4-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17ClFN5O/c1-21(2)13-12(8-18-15(20-13)22(3)4)19-14(23)10-6-5-9(17)7-11(10)16/h5-8H,1-4H3,(H,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORWXOEKPHFBDKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=NC=C1NC(=O)C2=C(C=C(C=C2)F)Cl)N(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17ClFN5O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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